molecular formula C15H15BrMgO B14895697 3-(2,3-Dimethylphenoxymethyl)phenylmagnesium bromide

3-(2,3-Dimethylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14895697
M. Wt: 315.49 g/mol
InChI Key: BVXZUKHYFXRPOM-UHFFFAOYSA-M
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Description

3-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in THF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is typically dissolved in tetrahydrofuran (THF) to stabilize it and facilitate its use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,3-dimethylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Addition: The compound undergoes nucleophilic addition reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions where the phenylmagnesium bromide group is replaced by other functional groups.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.

Major Products:

    Alcohols: When reacted with aldehydes or ketones.

    Substituted Aromatic Compounds: When involved in substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

    Polymer Chemistry: Employed in the preparation of polymers with specific functional groups.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of intermediates for drug molecules.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Applied in the development of new materials with unique properties.

    Catalysis: Used in the preparation of catalysts for various industrial processes.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound coordinates with the oxygen in the THF solvent, stabilizing the negative charge on the carbon atom. This stabilization allows the carbon atom to act as a strong nucleophile, facilitating its reaction with electrophiles such as carbonyl compounds.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but without the dimethylphenoxymethyl group.

    Methylmagnesium Bromide: A simpler Grignard reagent used for similar types of reactions but with different reactivity due to the absence of the aromatic ring.

Uniqueness:

    Functional Group: The presence of the dimethylphenoxymethyl group provides unique reactivity and selectivity in certain reactions.

    Stability: The compound’s stability in THF makes it suitable for a wide range of applications in organic synthesis.

Properties

Molecular Formula

C15H15BrMgO

Molecular Weight

315.49 g/mol

IUPAC Name

magnesium;1,2-dimethyl-3-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C15H15O.BrH.Mg/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BVXZUKHYFXRPOM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=C[C-]=C2)C.[Mg+2].[Br-]

Origin of Product

United States

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